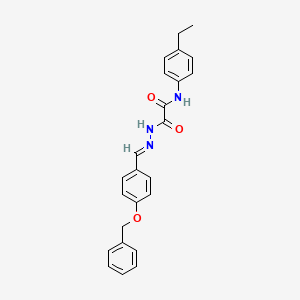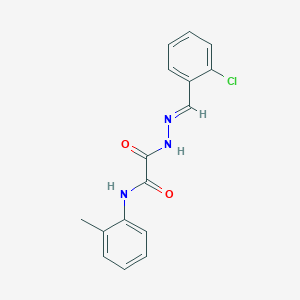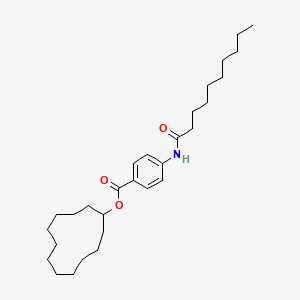![molecular formula C20H14Cl2N2O2S B15015811 O-{3-[(4-chlorophenyl)carbamoyl]phenyl} (4-chlorophenyl)carbamothioate](/img/structure/B15015811.png)
O-{3-[(4-chlorophenyl)carbamoyl]phenyl} (4-chlorophenyl)carbamothioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-CHLOROPHENYL)-3-{[(4-CHLOROPHENYL)CARBAMOTHIOYL]OXY}BENZAMIDE is a chemical compound known for its unique structure and properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-CHLOROPHENYL)-3-{[(4-CHLOROPHENYL)CARBAMOTHIOYL]OXY}BENZAMIDE typically involves the reaction of 4-chlorophenyl isocyanate with 3-hydroxybenzoic acid in the presence of a base. The reaction conditions often include solvents like dichloromethane and catalysts such as triethylamine to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques like recrystallization and chromatography is common to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
N-(4-CHLOROPHENYL)-3-{[(4-CHLOROPHENYL)CARBAMOTHIOYL]OXY}BENZAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The chlorophenyl groups can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically in aqueous or organic solvents.
Reduction: Lithium aluminum hydride; in anhydrous ether or tetrahydrofuran.
Substitution: Amines, thiols; in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of the original compound, which can have different functional groups attached to the benzamide core.
Applications De Recherche Scientifique
N-(4-CHLOROPHENYL)-3-{[(4-CHLOROPHENYL)CARBAMOTHIOYL]OXY}BENZAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-(4-CHLOROPHENYL)-3-{[(4-CHLOROPHENYL)CARBAMOTHIOYL]OXY}BENZAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(4-CHLOROPHENYL)-4-METHOXYBENZAMIDE
- N-(4-CHLOROPHENYL)-4-(CYCLOPROPYLMETHOXY)BENZAMIDE
- N-(4-CHLOROPHENYL)-4-[(4-CHLOROPHENYL)SULFAMOYL]BENZAMIDE
Uniqueness
N-(4-CHLOROPHENYL)-3-{[(4-CHLOROPHENYL)CARBAMOTHIOYL]OXY}BENZAMIDE is unique due to its specific carbamothioyl linkage, which imparts distinct chemical and biological properties compared to other similar compounds. This uniqueness makes it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C20H14Cl2N2O2S |
|---|---|
Poids moléculaire |
417.3 g/mol |
Nom IUPAC |
O-[3-[(4-chlorophenyl)carbamoyl]phenyl] N-(4-chlorophenyl)carbamothioate |
InChI |
InChI=1S/C20H14Cl2N2O2S/c21-14-4-8-16(9-5-14)23-19(25)13-2-1-3-18(12-13)26-20(27)24-17-10-6-15(22)7-11-17/h1-12H,(H,23,25)(H,24,27) |
Clé InChI |
BENULXUVMSXKDH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)OC(=S)NC2=CC=C(C=C2)Cl)C(=O)NC3=CC=C(C=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-({N'-[(E)-(Naphthalen-1-YL)methylidene]hydrazinecarbonyl}methyl)-2,2-diphenylacetamide](/img/structure/B15015731.png)
![2,4-Diiodo-6-[(E)-[(4-nitrophenyl)imino]methyl]phenol](/img/structure/B15015740.png)


![(1E)-1-[1-(4-chlorophenyl)ethylidene]-2-(naphthalen-1-yl)hydrazine](/img/structure/B15015753.png)

![N-(biphenyl-2-yl)-2-[(4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]acetamide](/img/structure/B15015776.png)
![2-nitro-4-[(E)-(2-phenylhydrazinylidene)methyl]phenyl 3-methylbenzoate](/img/structure/B15015779.png)
![2,4-dibromo-6-{(E)-[(4'-nitrobiphenyl-4-yl)imino]methyl}phenol](/img/structure/B15015786.png)
![(4Z)-4-[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-2-(4-methyl-3-nitrophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B15015792.png)

![4-chloro-2-[(E)-{[2-(3-fluorophenyl)-1,3-benzoxazol-6-yl]imino}methyl]phenol](/img/structure/B15015822.png)
![N'-[(E)-{2-[Butyl(ethyl)amino]-5-nitrophenyl}methylidene]-2-[(2,4-dimethylphenyl)amino]acetohydrazide](/img/structure/B15015826.png)
![4-(benzyloxy)-N'-[(E)-(4-chlorophenyl)methylidene]benzohydrazide](/img/structure/B15015830.png)
